Sodium L-asparaginate
Description
Significance of L-Asparagine within Amino Acid Biochemistry
L-asparagine, an α-amino acid, is integral to the biosynthesis of proteins. wikipedia.org It is classified as a non-essential amino acid in humans, as it can be synthesized by the body from intermediates in the central metabolic pathway. wikipedia.org The biosynthesis of L-asparagine involves the conversion of oxaloacetate to aspartate by a transaminase enzyme, followed by the action of asparagine synthetase, which produces asparagine from aspartate, glutamine, and ATP. wikipedia.org
Structurally, L-asparagine possesses an α-amino group, an α-carboxylic acid group, and a carboxamide side chain, which allows it to form hydrogen bond interactions with the peptide backbone. wikipedia.org This property makes asparagine residues common near the beginnings of alpha-helices and in turn motifs within beta sheets, where they "cap" hydrogen bond interactions. wikipedia.org Furthermore, L-asparagine is a key site for N-linked glycosylation, a crucial protein modification involving the addition of carbohydrate chains. wikipedia.org This glycosylation is vital for protein structure and function. wikipedia.org
L-asparagine also plays a role in the nervous system, where it is involved in the metabolic control of cell functions in brain and nerve tissue. nih.gov It is a precursor to the neurotransmitter aspartic acid. sigmaaldrich.com
Scope of Sodium L-Asparaginate in Interdisciplinary Research
This compound, the sodium salt of L-asparagine, serves as a component in various research applications. It is utilized in cell culture media to support the growth of various cell lines. sigmaaldrich.com For instance, it is a component of MEM non-essential amino acids solution and a supplement in Dulbecco's modified Eagle's medium (DMEM). sigmaaldrich.com
Interdisciplinary research, which integrates knowledge and methods from different fields, is increasingly important for tackling complex scientific problems. nih.govmdpi.com this compound finds utility in such research, for example, in studies at the intersection of chemistry and biology. The compound can be used in investigations of amino acid metabolism, protein chemistry, and cell biology.
Methodological Approaches to Studying Asparagine and its Conjugates
The study of L-asparagine and its derivatives like this compound employs a range of methodological approaches. These techniques are essential for understanding their chemical properties, biological functions, and for developing new applications.
Spectroscopic and Chromatographic Methods:
Mass Spectrometry (MS): Used for determining the molecular weight and structure of asparagine and its conjugates. For example, MS analysis can confirm N-linked glycosylation by detecting mass shifts after enzymatic treatment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure of molecules in solution.
Circular Dichroism (CD) Spectroscopy: A method used to study the secondary structure of proteins and to monitor enzymatic activity. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to investigate the molecular mechanisms of enzyme catalysis by analyzing the vibrational spectra of molecules. mdpi.com
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is used to separate antibody heavy and light chains for analysis. nih.gov
Biochemical and Enzymatic Assays:
Enzymatic Assays: Used to measure the activity of enzymes that metabolize asparagine, such as L-asparaginase. mdpi.comnih.gov These assays often rely on detecting the products of the enzymatic reaction, like ammonia (B1221849) or aspartic acid. mdpi.com
Fluorometric Assays: High-throughput methods for screening enzyme activity using fluorescent substrates. mdpi.com
Computational Approaches:
In Silico Modeling: Computational methods, such as molecular dynamics simulations, are used to study the three-dimensional structure of enzymes like asparagine synthetase and their interactions with substrates. nih.gov These approaches can aid in the development of inhibitors and new drug molecules. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate properties such as pKa values of amino acids. researchgate.net
Synthesis and Production Methods:
Chemical Synthesis: While possible, chemical synthesis of L-asparagine can be environmentally unfriendly. frontiersin.org
Biocatalysis: The use of enzymes, such as asparagine synthetase, offers a more sustainable method for L-asparagine production. frontiersin.orgfrontiersin.orgnih.gov Research in this area focuses on improving enzyme activity and developing cost-effective processes, such as ATP regeneration systems. frontiersin.orgfrontiersin.orgnih.gov
Data Tables
Physicochemical Properties of L-Asparagine and this compound
| Property | L-Asparagine | This compound |
| Molecular Formula | C4H8N2O3 | C4H7N2NaO3 |
| Molecular Weight | 132.12 g/mol nih.gov | 154.10 g/mol nih.gov |
| Melting Point | 234-235 °C nih.gov | ~140 °C (decomposes) chemicalbook.comchemicalbook.com |
| Solubility in Water | 29400 mg/L (at 25 °C) nih.gov | Soluble chemicalbook.come-nacalai.jp |
| IUPAC Name | 2-Amino-3-carbamoylpropanoic acid wikipedia.org | sodium;(2S)-2,4-diamino-4-oxobutanoate nih.gov |
Interactive Data Table: Compound Information
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPSLRXMHNTBX-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-51-9 | |
| Record name | Sodium L-asparaginate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium L-asparaginate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanisms and Regulation of Asparagine Metabolism in Biological Systems
Cellular Asparagine Homeostasis and Biosynthesis Pathways
Cellular asparagine levels are maintained through a balance of dietary intake, protein breakdown, and de novo synthesis. The primary pathway for asparagine biosynthesis involves the conversion of aspartate to asparagine, a reaction catalyzed by the enzyme asparagine synthetase (ASNS). ontosight.aipatsnap.com This process is crucial for cellular function, particularly in the nervous system and during rapid cell growth. patsnap.com
Asparagine synthetase (ASNS) is the key enzyme responsible for the synthesis of asparagine from aspartate and glutamine in an ATP-dependent reaction. physiology.orgnih.gov In humans, the ASNS gene is located on chromosome 7. physiology.orgfrontiersin.org While ASNS is found in most mammalian organs, its basal expression is relatively low in many tissues, with the pancreas exhibiting the highest levels of activity. physiology.orgnih.gov
The activity of ASNS is highly regulated in response to cellular stress, primarily through increased transcription. physiology.orgphysiology.org Stress conditions such as protein limitation, an imbalance in dietary amino acids, or endoplasmic reticulum stress can activate the ASNS gene. physiology.orgphysiology.org This activation is mediated by the transcription factor ATF4, which binds to a specific response element in the ASNS promoter. physiology.orgnih.govphysiology.org This regulatory mechanism highlights the critical role of ASNS in maintaining cellular function during periods of stress. physiology.org
The metabolic pathways of asparagine and glutamine are intricately linked. physiology.orgresearchgate.net Glutamine serves as a primary nitrogen donor for the synthesis of asparagine, a reaction catalyzed by ASNS. patsnap.comnih.govwhiterose.ac.uk This connection is particularly important in proliferating cells, such as endothelial cells during angiogenesis, where glutamine is abundantly consumed. whiterose.ac.ukembopress.org
Under conditions of glutamine deprivation, asparagine becomes crucial for cell survival and proliferation. nih.govresearchgate.net Studies have shown that supplementing with asparagine can rescue endothelial cell proliferation defects caused by a lack of glutamine. whiterose.ac.ukembopress.org This rescue is attributed to asparagine's role in restoring protein synthesis, suppressing endoplasmic reticulum stress, and reactivating mTOR signaling. nih.govwhiterose.ac.ukembopress.org In Chinese hamster ovary (CHO) cells, glutamine is the preferred carbon source for the tricarboxylic acid (TCA) cycle, but under low glutamine conditions, asparagine becomes critical for TCA cycle activity. nih.gov
Asparagine is not merely a building block for proteins; it also functions as a signaling molecule that modulates key cellular pathways. One of the most significant roles of asparagine is its ability to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.gov This activation can occur independently of the well-known Rag GTPase pathway and is linked to the cellular energy and nutrient status. nih.govresearchgate.net
Furthermore, asparagine plays a critical role in the cellular response to stress. nih.gov During nutrient starvation, the integrated stress response (ISR) is activated, leading to a general inhibition of protein synthesis. nih.gov However, the expression of certain stress-response proteins, such as ATF4, is increased. nih.gov ATF4, in turn, upregulates the expression of ASNS to increase asparagine synthesis, which is essential for cell survival under these adverse conditions. nih.gov Asparagine has also been shown to bind directly to proteins like LCK and LKB1, thereby modulating their activity and influencing T-cell receptor signaling and the AMPK pathway, respectively. nih.gov
Asparagine can act as an amino acid exchange factor, a process that is vital for maintaining intracellular amino acid homeostasis and supporting cell growth. frontiersin.orgnih.gov Intracellular asparagine can be exchanged for extracellular amino acids such as serine, arginine, and histidine through specific amino acid transporters. frontiersin.orgresearchgate.netmdpi.com This exchange mechanism allows cells to import essential amino acids required for protein and nucleotide synthesis. researchgate.netmdpi.com
This function of asparagine is particularly important for cancer cells, which have a high demand for amino acids to fuel their rapid proliferation. frontiersin.orgresearchgate.net The ability of asparagine to facilitate the uptake of other amino acids highlights its central role in coordinating cellular metabolism and growth. researchgate.net
Asparagine Metabolism in Plant Physiology
In the realm of plant physiology, asparagine is a central molecule in nitrogen metabolism. researchgate.net It serves as a primary compound for the transport and storage of organic nitrogen, playing a crucial role in the assimilation and distribution of this essential nutrient. nih.gov
Plants assimilate inorganic nitrogen, primarily in the form of ammonium (B1175870), into organic compounds. A key pathway involves the synthesis of asparagine. oup.com The enzyme asparagine synthetase (AS) catalyzes the incorporation of an amide group from glutamine or ammonium onto aspartate to produce asparagine. nih.govoup.com Due to its high nitrogen-to-carbon ratio (2N:4C) compared to glutamine (2N:5C), asparagine is an efficient molecule for nitrogen transport, especially under conditions of limited carbon availability, such as in the dark. nih.gov
Asparagine is a major component of the nitrogen transported in the phloem and xylem of many plant species. researchgate.net It carries nitrogen from source tissues, where it is fixed, to sink tissues like developing seeds and roots, where it is utilized for growth and protein synthesis. researchgate.netnih.gov The expression of asparagine synthetase genes is regulated by various factors, including the availability of nitrogen and light, ensuring that nitrogen assimilation and transport are coordinated with the plant's metabolic state. nih.gov In legume seeds, for instance, asparagine can constitute up to 70% of the nitrogen supplied to the developing embryo, where it is then catabolized by asparaginase (B612624) to release nitrogen for the synthesis of storage proteins. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in Asparagine Metabolism
| Enzyme | Function | Substrates | Products | Cellular Location |
| Asparagine Synthetase (ASNS) | Catalyzes the synthesis of asparagine. physiology.orgnih.gov | Aspartate, Glutamine, ATP | Asparagine, Glutamate (B1630785), AMP, Pyrophosphate | Cytoplasm |
| Asparaginase | Hydrolyzes asparagine. ontosight.ainih.gov | Asparagine, Water | Aspartate, Ammonia (B1221849) | Varies (e.g., seeds in plants) |
| Aspartate Aminotransferase (AspAT) | Transfers an amino group to oxaloacetate to form aspartate. oup.com | Glutamate, Oxaloacetate | Aspartate, α-Ketoglutarate | Cytoplasm, Mitochondria, Chloroplasts |
Table 2: Regulation of Asparagine Synthetase (ASNS) Expression
| Regulatory Factor | Effect on ASNS Expression | Signaling Pathway | Reference |
| Amino Acid Limitation | Increased Transcription | Amino Acid Response (AAR) | physiology.orgphysiology.org |
| Endoplasmic Reticulum Stress | Increased Transcription | Unfolded Protein Response (UPR) | physiology.orgphysiology.org |
| ATF4 Transcription Factor | Activates Transcription | AAR and UPR | physiology.orgnih.govphysiology.org |
Functional Characterization of Asparagine Metabolizing Enzymes
The metabolism of asparagine, a crucial amino acid for nitrogen transport and storage, is orchestrated by a suite of enzymes with distinct functions. Key among these are glutamine synthetase, aspartate aminotransferase, and asparaginase, which collectively govern the synthesis and breakdown of asparagine in a variety of biological systems. oup.comoup.com
Glutamine Synthetase (GS): This enzyme plays a foundational role in nitrogen assimilation by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. oup.com Glutamine then serves as a primary nitrogen donor for the biosynthesis of other nitrogenous compounds, including asparagine. nih.govphysiology.org In plants, glutamine synthetase exists in two main forms: cytosolic GS1 and chloroplastic GS2. oup.com The activity of GS is critical for providing the glutamine required by asparagine synthetase. physiology.org
Aspartate Aminotransferase (AspAT): AspAT facilitates the reversible transamination between aspartate and 2-oxoglutarate to produce glutamate and oxaloacetate. oup.comoup.com This reaction is vital for linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. ontosight.ai The aspartate produced by AspAT serves as a direct precursor for asparagine synthesis. oup.comontosight.ai In plants, AspAT isoenzymes are found in various cellular compartments, including plastids, where they contribute to the biosynthesis of essential amino acids. nih.gov
Asparaginase: This enzyme catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. patsnap.comnih.govekb.eg By breaking down asparagine, asparaginase releases nitrogen that can be utilized for the synthesis of other molecules. oup.com In some organisms and certain cancer cells that lack sufficient asparagine synthetase activity, asparaginase-mediated depletion of circulating asparagine can lead to cell death, a principle exploited in cancer therapy. drugbank.comwikipedia.org
| Enzyme | Function in Asparagine Metabolism | Substrates | Products |
| Glutamine Synthetase (GS) | Synthesizes glutamine, a nitrogen donor for asparagine synthesis. oup.comphysiology.org | Glutamate, Ammonia, ATP | Glutamine, ADP, Phosphate (B84403) |
| Aspartate Aminotransferase (AspAT) | Produces aspartate, a direct precursor for asparagine. oup.comontosight.ai | Aspartate, 2-oxoglutarate | Glutamate, Oxaloacetate |
| Asparaginase | Hydrolyzes asparagine to release nitrogen. oup.compatsnap.com | L-asparagine, Water | L-aspartic acid, Ammonia |
Influence of Environmental Stressors on Asparagine Accumulation
Plants exhibit a pronounced accumulation of free asparagine in response to a wide array of environmental stressors. rothamsted.ac.uk This accumulation is a well-documented physiological response to conditions that limit protein synthesis while the supply of reduced nitrogen remains ample. rothamsted.ac.uk
Stress-induced asparagine accumulation has been observed under various adverse conditions, including:
Mineral deficiencies: Inadequate supply of essential minerals can trigger asparagine buildup. rothamsted.ac.ukgau.ac.ir
Drought: Water deficit is a significant factor leading to increased asparagine levels. rothamsted.ac.ukdtu.dk
Salinity: High salt concentrations in the soil also promote asparagine accumulation. rothamsted.ac.ukgau.ac.irdtu.dk
Toxic metals: The presence of heavy metals can induce a stress response that includes asparagine accumulation. rothamsted.ac.uk
Pathogen attack: Infections by pathogens can lead to a similar metabolic shift. rothamsted.ac.ukdtu.dk
The underlying mechanism for this accumulation primarily involves the upregulation of asparagine synthetase (AS) gene expression. reading.ac.ukfrontiersin.org Studies across various plant species, such as wheat, Arabidopsis, and sunflower, have demonstrated that stress conditions lead to increased transcription of AS genes. reading.ac.uk This suggests that the synthesis of asparagine serves as a protective mechanism, possibly for nitrogen storage and transport when normal growth and protein synthesis are hampered. gau.ac.ir It may also play a role in detoxifying excess ammonia that can accumulate under stress conditions. reading.ac.uk
| Environmental Stressor | Effect on Asparagine Levels |
| Mineral Deficiency | Accumulation rothamsted.ac.ukgau.ac.ir |
| Drought | Accumulation rothamsted.ac.ukdtu.dk |
| Salinity | Accumulation rothamsted.ac.ukgau.ac.irdtu.dk |
| Toxic Metals | Accumulation rothamsted.ac.uk |
| Pathogen Attack | Accumulation rothamsted.ac.ukdtu.dk |
Microbial Asparagine and Asparaginase Systems
Diversity and Characterization of Asparaginase-Producing Microorganisms
L-asparaginase is an enzyme produced by a wide variety of microorganisms, including bacteria, fungi, and actinomycetes. ekb.egresearchgate.net This enzyme has garnered significant attention due to its therapeutic applications, particularly in the treatment of acute lymphoblastic leukemia, and its use in the food industry to mitigate the formation of acrylamide. ekb.egresearchgate.net
Bacterial sources of L-asparaginase are the most extensively studied and utilized. Species such as Escherichia coli and Erwinia chrysanthemi are well-known producers and have been the basis for commercially available therapeutic enzyme preparations. nih.gov Other bacterial genera, including Pseudomonas, Serratia, Proteus, and Bacillus, have also been identified as L-asparaginase producers. nih.govresearchgate.net
Fungi, particularly from the genera Aspergillus, Penicillium, and Fusarium, are also recognized for their ability to produce L-asparaginase. ekb.egnih.gov Fungal asparaginases are often extracellular, which can simplify the purification process. researchgate.net For instance, L-asparaginase from Aspergillus oryzae and Aspergillus niger is used in the food industry. nih.gov
Actinomycetes, such as those from the genus Streptomyces, represent another significant source of L-asparaginase. ekb.eg Research has explored various species, including Streptomyces gulbargensis and Streptomyces karnatakensis, for their enzyme production capabilities. ekb.eg
The search for novel L-asparaginases with improved therapeutic properties, such as reduced immunogenicity and higher stability, has driven the exploration of diverse microbial habitats, from soil to marine environments. researchgate.netbiotechjournal.in
| Microbial Group | Examples of L-Asparaginase-Producing Genera |
| Bacteria | Escherichia, Erwinia, Pseudomonas, Serratia, Proteus, Bacillus nih.govnih.govresearchgate.net |
| Fungi | Aspergillus, Penicillium, Fusarium ekb.egnih.gov |
| Actinomycetes | Streptomyces ekb.eg |
Enzymatic Catalysis and Mechanism of L-Asparaginase Action
The catalytic action of L-asparaginase is a hydrolytic reaction that targets the amide bond in the side chain of L-asparagine. patsnap.comnih.gov The enzyme specifically catalyzes the conversion of L-asparagine into L-aspartic acid and ammonia. patsnap.comnih.gov This reaction is central to the enzyme's therapeutic and industrial applications. patsnap.comnih.gov
The mechanism involves a nucleophilic attack on the gamma-carbonyl carbon of the asparagine side chain. bohrium.com In bacterial type II L-asparaginases, a threonine residue in the active site acts as the primary nucleophile. bohrium.com The catalytic process is dependent on two highly conserved catalytic triads that play distinct roles in substrate binding and catalysis. bohrium.com The reaction proceeds through the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release L-aspartic acid and regenerate the free enzyme. acs.org
This enzymatic degradation of asparagine is particularly effective against certain cancer cells, like those in acute lymphoblastic leukemia, which have low levels of asparagine synthetase and are therefore dependent on extracellular asparagine for their proliferation and survival. drugbank.comwikipedia.org By depleting the circulating levels of asparagine, L-asparaginase effectively starves these malignant cells, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis. patsnap.com
Gene Mining and Engineering for Novel Asparaginases
The quest for L-asparaginases with enhanced therapeutic profiles has spurred efforts in gene mining and protein engineering. The goal is to discover or create enzymes with improved characteristics such as lower glutaminase (B10826351) activity (to reduce side effects), higher substrate specificity, greater stability, and reduced immunogenicity. bohrium.com
Gene mining strategies involve searching genomic and metagenomic databases for novel asparaginase-encoding genes from a wide range of organisms, including extremophiles. bohrium.comnih.gov By using known asparaginase sequences as probes in BLAST searches, researchers can identify homologous genes in different organisms. nih.gov These newly identified genes can then be cloned and expressed in suitable hosts, such as E. coli or Bacillus subtilis, to characterize the properties of the encoded enzymes. nih.gov This approach has led to the discovery of novel asparaginases with unique properties, such as high thermal stability. bohrium.commdpi.com
Protein engineering techniques are employed to modify existing L-asparaginases to improve their properties. This can involve site-directed mutagenesis to alter specific amino acid residues in the active site or other regions of the enzyme. bohrium.com For example, mutations can be introduced to decrease the enzyme's glutaminase activity while retaining its asparaginase activity. bohrium.com Another strategy is codon optimization, where the nucleotide sequence of the gene is modified to match the codon usage of the expression host, leading to more efficient heterologous protein expression. mdpi.com These engineering approaches hold the promise of developing next-generation L-asparaginases with superior clinical efficacy and safety.
Asparagine as a Substrate in Microbial Biosynthesis Pathways
While asparaginase breaks down asparagine, many microorganisms also possess pathways for its synthesis. In numerous bacteria, the primary route for asparagine biosynthesis involves the enzyme asparagine synthetase, which catalyzes the ATP-dependent amidation of aspartate. ontosight.aipnas.org There are two main types of asparagine synthetases: one that utilizes ammonia as the amide donor (encoded by asnA) and another that uses glutamine (encoded by asnB). pnas.orgpnas.org
However, a significant number of bacteria lack these conventional asparagine synthetase genes. pnas.orgpnas.org In these organisms, asparagine is synthesized through a unique, tRNA-dependent transamidation pathway. pnas.orgpnas.org This alternative route involves a multi-step process:
A "nondiscriminating" aspartyl-tRNA synthetase (AspRS) first misacylates tRNAAsn with aspartate, forming Asp-tRNAAsn. oup.com
This mischarged tRNA is then recognized by a heterotrimeric amidotransferase enzyme called GatCAB. oup.com
GatCAB catalyzes the conversion of the tRNA-bound aspartate to asparagine, using glutamine as the nitrogen donor. This results in the formation of correctly charged Asn-tRNAAsn. oup.com
This pathway ensures that the cell has a supply of Asn-tRNAAsn for protein synthesis. pnas.org The existence of this tRNA-dependent pathway highlights the diverse metabolic strategies employed by microorganisms for the biosynthesis of essential amino acids.
Aspartate α-Decarboxylase (ADC) Enzymology and Intermediary Metabolism
Aspartate α-decarboxylase (ADC), also known as L-aspartate 1-carboxy-lyase (EC 4.1.1.11), is a pivotal enzyme in the metabolic pathways of certain organisms, particularly bacteria. wikipedia.orgmdpi.com It catalyzes the irreversible decarboxylation of L-aspartate to produce β-alanine and carbon dioxide. wikipedia.orgproteopedia.org This reaction is a primary route for β-alanine synthesis in bacteria. embopress.orgresearchgate.net β-alanine is an essential precursor for the biosynthesis of pantothenate (vitamin B₅), which is subsequently used to form coenzyme A (CoA) and acyl carrier proteins, central molecules in cellular metabolism. ebi.ac.uknih.govresearchgate.net
Enzyme Structure and Maturation
ADC is a pyruvoyl-dependent enzyme, a class of enzymes that utilize a covalently bound pyruvoyl group as a prosthetic cofactor instead of the more common pyridoxal-5'-phosphate (PLP). proteopedia.orgmdpi.com The enzyme is initially synthesized as an inactive pro-protein or zymogen (π-chain). embopress.orgbiocyc.org It undergoes a unique post-translational self-processing event known as non-hydrolytic serinolysis. mdpi.comembopress.org This autocatalytic process involves an intramolecular cleavage at a specific Gly-Ser peptide bond (Gly24-Ser25 in E. coli). embopress.orgasm.org
The key steps of this maturation are:
N→O Acyl Shift : The side-chain oxygen of the serine residue (Ser25) attacks the carbonyl carbon of the preceding glycine (B1666218) residue (Gly24), forming an ester intermediate. embopress.orgbiocyc.org
Chain Cleavage : Subsequent β-elimination of the ester leads to the cleavage of the peptide backbone. embopress.orgbiocyc.org
Pyruvoyl Formation : The dehydroalanine (B155165) residue formed from serine is hydrolyzed, converting the serine into the N-terminal pyruvoyl group of the newly formed α-chain. embopress.orgbiocyc.org
This process yields two subunits: a larger α-chain (which contains the new N-terminal pyruvoyl group) and a smaller β-chain. embopress.orgasm.org These subunits reassemble, typically into a homotetrameric (αβ)₄ structure, to form the active enzyme. embopress.orgebi.ac.uk The active sites are located at the interface between subunits. biocyc.orgebi.ac.uk The crystal structure of E. coli ADC reveals a six-stranded β-barrel fold. embopress.org
Catalytic Mechanism
The catalytic cycle of aspartate α-decarboxylase leverages the pyruvoyl group as an electron sink, a role analogous to that of PLP in other decarboxylases. biocyc.org
The proposed mechanism involves the following steps:
Schiff Base Formation : The amino group of the L-aspartate substrate attacks the carbonyl carbon of the enzyme's pyruvoyl group, forming a Schiff base intermediate (an imine). ebi.ac.uk
Decarboxylation : The pyruvoyl group acts as an electron sink, facilitating the removal of the α-carboxyl group from aspartate as CO₂. This results in an enolate intermediate. ebi.ac.uk
Reprotonation : The enolate is then protonated by a catalytic residue, such as Tyr58 in E. coli ADC, to form the imine of the product, β-alanine. ebi.ac.ukbiocyc.org
Hydrolysis and Product Release : The imine is hydrolyzed to release the β-alanine product and regenerate the enzyme's pyruvoyl group, making it ready for another catalytic cycle. ebi.ac.uk
| Property | Description | Reference |
|---|---|---|
| Enzyme Commission No. | EC 4.1.1.11 | wikipedia.org |
| Cofactor | Pyruvoyl group (covalently bound) | biocyc.orgebi.ac.uk |
| Substrate | L-Aspartate | wikipedia.org |
| Products | β-Alanine, CO₂ | wikipedia.org |
| Activation | Autocatalytic self-cleavage (serinolysis) of a pro-protein | embopress.orgresearchgate.net |
| Quaternary Structure | Typically a homotetramer of αβ subunits | embopress.orgebi.ac.uk |
Role in Intermediary Metabolism
The regulation of ADC activity itself can be complex. In some bacteria, the self-cleavage process is not entirely spontaneous and requires an activation factor. For example, in E. coli, the protein PanZ (formerly YhhK) has been identified as a maturation factor that triggers the cleavage of the PanD pro-enzyme into its active form. nih.govbiocyc.org
| Residue (in E. coli) | Role in Catalysis/Maturation | Reference |
|---|---|---|
| Ser25 | Post-translationally modified to form the pyruvoyl cofactor. | embopress.orgebi.ac.uk |
| Gly24 | Site of peptide bond cleavage during maturation. | embopress.org |
| Tyr58 | Acts as a general acid, protonating the enolate intermediate. | ebi.ac.ukbiocyc.org |
| Thr57 | Believed to help stabilize the reaction intermediate. | nih.gov |
| Asn72 | Plays a role in protecting the ester intermediate from hydrolysis during activation. | nih.gov |
Advanced Synthetic Methodologies and Chemical Derivatization of L Asparagine Salts
Biocatalytic Routes for L-Asparagine Synthesis
Biocatalysis has emerged as a promising alternative to traditional plant extraction and chemical synthesis for producing L-asparagine, offering advantages like milder reaction conditions and higher specificity. frontiersin.orgnih.gov The central enzyme in this process is asparagine synthetase (AS), which catalyzes the formation of L-asparagine (L-Asn) from L-aspartic acid (L-Asp). nih.gov Prokaryotes contain NH4+-dependent asparagine synthetase (AS-A), while other organisms have glutamine-dependent asparagine synthetase (AS-B), which can use either NH4+ or glutamine as the amide donor. frontiersin.org
Optimization of Asparagine Synthetase-Mediated Reactions
The industrial-scale application of asparagine synthetase (AS) has been limited by factors such as low enzyme activity and the high cost of the co-substrate adenosine (B11128) triphosphate (ATP). nih.govnih.gov To overcome these challenges, research has focused on discovering more robust enzymes and optimizing reaction conditions.
Through gene mining, a novel asparagine synthetase, LsaAS-A from Lactobacillus salivarius, was identified and found to have good catalytic performance. frontiersin.org Optimization studies revealed that the ideal conditions for this enzyme are a temperature of 41°C and a pH of 8.0. nih.gov The enzyme exhibits a high affinity for its substrate, L-aspartate, with a Km value of approximately 0.53 mM. oup.com However, the synthesis can be inhibited by high concentrations of substrates; for instance, batch catalytic experiments showed that sodium hexametaphosphate concentrations greater than 60 mmol L⁻¹ and L-Asp concentrations above 100 mmol L⁻¹ could inhibit L-Asn synthesis. nih.govresearchgate.net Time-course analysis has established that the ASNS reaction is linear over a 10–30 minute reaction time. oup.com
| Parameter | Optimal Value |
|---|---|
| Temperature | 41°C |
| pH | 8.0 |
| L-Aspartate Concentration (Inhibition Threshold) | >100 mmol L⁻¹ |
| Sodium Hexametaphosphate Concentration (Inhibition Threshold) | >60 mmol L⁻¹ |
Integration of ATP Regeneration Systems in Biocatalysis
A significant hurdle in asparagine synthetase-mediated reactions is the stoichiometric requirement for ATP, an expensive co-substrate. nih.gov To enhance economic feasibility, ATP regeneration systems are integrated into the biocatalytic process. These systems continuously replenish ATP from its hydrolysis products, ADP and AMP.
A highly effective approach involves using polyphosphate kinase 2 (PPK2) to regenerate ATP from polyphosphate, a low-cost phosphate (B84403) donor. frontiersin.org Specifically, a class III polyphosphate kinase 2 from Deinococcus ficus (DfiPPK2-Ⅲ) can phosphorylate both AMP and ADP to ATP. nih.gov By coupling the LsaAS-A enzyme with DfiPPK2-Ⅲ in a whole-cell system, the reliance on externally added ATP is drastically reduced. frontiersin.org In one study, the addition of just 6 mmol L⁻¹ of ATP resulted in the production of 50.10 mmol L⁻¹ of L-Asn, indicating that the ATP was recycled 7.35 times. frontiersin.orgnih.gov
Another strategy employs the glucose metabolism of Escherichia coli for in vivo ATP regeneration. nih.govcolab.ws This method proved more efficient and cost-effective than in vitro systems. Under optimized conditions in a 3-L fermenter, including controlled feeding of the substrate and glucose, the L-asparagine yield was significantly increased to 38.49 g/L after 20 hours, with a molar conversion rate of 29.16%. nih.govcolab.ws
| ATP Regeneration System | Key Enzyme/Process | L-Asparagine Yield | Key Finding |
|---|---|---|---|
| In Vitro (Whole-Cell) | Polyphosphate Kinase 2 (DfiPPK2-Ⅲ) | 218.26 mmol L⁻¹ (fed-batch) | ATP was recycled 7.35 times. frontiersin.orgnih.gov |
| In Vivo | E. coli Glucose Metabolism | 38.49 g/L | Superior efficiency and reduced costs compared to in vitro methods. nih.govcolab.ws |
Chemo-Enzymatic Approaches to Asparagine Derivative Synthesis
Chemo-enzymatic synthesis combines the precision and stereoselectivity of enzymatic reactions with the flexibility of chemical synthesis to create complex asparagine derivatives. frontiersin.org This hybrid approach is particularly valuable for synthesizing N-glycans and other modified amino acids that are difficult to produce by purely chemical or biological means. frontiersin.orgresearchgate.net
The process often starts with the chemical synthesis of a key precursor, which is then elaborated upon using enzymes. frontiersin.org For example, eel calcitonin derivatives bearing N-linked oligosaccharides have been synthesized using the transglycosylation activity of Mucor hiemalis endo-beta-N-acetylglucosaminidase (Endo-M). nih.gov The enzyme transfers a complex oligosaccharide to a calcitonin derivative where an N-acetyl-D-glucosamine (GlcNAc) molecule is attached to an L-asparagine residue. nih.govelsevierpure.com
Enzymatic resolution of amino acid amides is another key chemo-enzymatic technique. Aminopeptidases and amidases can selectively hydrolyze one enantiomer of a racemic mixture, allowing for the production of optically pure L- or D-amino acid derivatives. iupac.org For instance, N-benzyloxycarbonyl-(L)-asparagine has been produced from its racemic methyl ester with an enantiomeric excess greater than 99% using the protease Alkalase 2.4 L. google.com This method leverages the stereoselectivity of the enzyme to resolve the chemically synthesized racemic precursor. google.com
Design and Synthesis of Novel L-Asparaginatе-Derived Molecules
The design of novel molecules derived from L-asparaginate often focuses on creating structures with the ability to self-assemble into functional nanomaterials. This is typically achieved by conjugating hydrophobic moieties to the amino acid, creating amphiphilic molecules that can spontaneously organize in aqueous environments. researchgate.net
Self-Assembly of Amphiphilic Asparagine Conjugates (e.g., vesicle formation, micellization)
Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can self-assemble into various ordered nanostructures such as micelles, vesicles, or nanofibers. rsc.orgcore.ac.uk The conjugation of a hydrophobic group (like a long alkyl chain or a bulky aromatic group) to the hydrophilic L-asparagine headgroup is a common strategy to induce this behavior. researchgate.netnih.gov
The driving force for assembly is the hydrophobic effect, which causes the nonpolar tails to aggregate to minimize contact with water, while the hydrophilic asparagine headgroups are exposed to the aqueous phase. nih.gov The resulting structures depend on factors like the specific molecular design, concentration, pH, and temperature. rsc.org For example, studies on N-(n-tetradecylcarbamoyl)-L-amino acids, including an aspartic acid derivative, showed that these molecules can act as efficient organogelators, forming three-dimensional networks of ribbon-like aggregates. tandfonline.com These self-assembled structures have potential applications in areas like drug delivery and tissue engineering. researchgate.net The formation of these structures often occurs above a specific critical aggregation concentration (CAC). rsc.org
Role of L-Asparaginate in Supramolecular Architectures
L-asparaginate plays a crucial role in the formation of complex supramolecular structures through non-covalent interactions, primarily hydrogen bonding. tandfonline.com The amide and carboxylate groups of the asparaginate residue can act as both hydrogen bond donors and acceptors, facilitating the creation of extensive networks.
The effect of hydrogen-bonding interactions on the self-assembly of sodium N-(11-acrylamidoundecanoyl)-L-asparaginate in aqueous solution has been noted as a key factor in the formation of supramolecular structures. tandfonline.comdntb.gov.ua In the solid state, L-asparaginate can participate in the formation of crystalline networks. For example, the structure of brucinium N-(4-nitrobenzoyl)-L-asparaginate methanol (B129727) trisolvate demonstrates how the asparaginate derivative is integrated into a larger, ordered supramolecular assembly. crystallography.net These ordered arrangements are fundamental to the fields of crystal engineering and materials science.
Analytical and Spectroscopic Characterization of Asparagine and Its Salts
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and quantifying amino acids from complex mixtures. researchgate.netresearchgate.net Due to the high polarity and lack of strong chromophores in amino acids, various chromatographic strategies, often involving derivatization, have been developed to achieve effective separation and detection. azolifesciences.com
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for the qualitative and quantitative analysis of asparagine. nih.govnih.gov Reversed-phase (RP-HPLC) is a common method, often utilizing C18 columns. nih.govnih.govresearchgate.net However, the separation of asparagine can be challenging due to its co-elution with other similar compounds, such as citrulline, especially in biological samples. nih.govnih.govresearchgate.net
Researchers have developed methods to overcome these challenges. For instance, by using a Platinum EPS reverse-phase C18 column, the retention time of the co-eluting peak of asparagine and citrulline can be predictably delayed, allowing for both qualitative and quantitative analysis. nih.govnih.govresearchgate.net The retention times are influenced by the presence of other ureides in the mixture. nih.govnih.govresearchgate.net Adjusting the ratios of internal standards can facilitate peak identification and quantification. nih.govnih.govresearchgate.net Another approach involves using an Obelisc R column, which separates aspartic acid and asparagine through a combination of reverse-phase and ion-exchange mechanisms, allowing for analysis of underivatized amino acids. sielc.com
Detection is often performed using UV detectors at low wavelengths, such as 190 nm, as asparagine lacks a strong chromophore. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to effectively separate deamidated asparagine residues from their native forms, which is a significant challenge in protein and peptide analysis. nih.gov
Table 1: HPLC Application Data for Asparagine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Column Type | Platinum EPS reverse-phase C18 | nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile (B52724): 0.03 M potassium phosphate (B84403), pH 3.2 (20:80) | nih.gov |
| Flow Rate | 0.5 ml/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection Wavelength | 190 nm | nih.gov |
| Observation | Asparagine alone elutes earlier than citrulline alone, but they may co-elute in biological samples. Retention times are influenced by other ureides. | nih.govnih.govresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, faster analysis times, and increased sensitivity. azolifesciences.comlcms.cz UPLC systems utilize columns with smaller particle sizes (typically around 1.7 µm), which allows for faster flow rates while maintaining high separation efficiency. azolifesciences.com
A UPLC-MS/MS method has been developed for the quantification of L-asparagine and L-aspartic acid in human plasma. koreascience.krnih.govknu.ac.kr This method involves protein precipitation followed by analysis on an amino acid analysis column. koreascience.krnih.govknu.ac.kr The use of tandem mass spectrometry (MS/MS) for detection provides high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. koreascience.krnih.govknu.ac.kr The total run time for such an analysis can be as short as 15 minutes. koreascience.krnih.gov
The UPLC Amino Acid Analysis Solution, which often involves pre-column derivatization with reagents like AccQ•Tag, allows for the comprehensive analysis of free amino acids in various samples, demonstrating significant differences in asparagine content between different products or processing stages. waters.com
Table 2: UPLC-MS/MS Methodology for Asparagine Quantification
| Parameter | Details | Reference |
|---|---|---|
| Technique | UPLC-MS/MS | koreascience.krnih.govknu.ac.kr |
| Column | Imtakt Intrada amino acid analysis column | koreascience.krnih.gov |
| Mobile Phase | Gradient with 25 mM ammonium (B1175870) formate (B1220265) and acetonitrile with 0.5% formic acid | koreascience.krnih.gov |
| Flow Rate | 0.5 mL/min | koreascience.krnih.gov |
| Detection | Mass spectrometry in positive ion, multiple reaction monitoring (MRM) mode | nih.gov |
| MRM Transition | m/z 133.02 → 73.99 for L-asparagine | nih.gov |
| Total Run Time | 15 min | koreascience.krnih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a rapid and cost-effective method for the separation and quantification of amino acids, including asparagine. nih.govtandfonline.comijpsr.com This technique is particularly useful for screening purposes and for the analysis of multiple samples simultaneously. ijpsr.comjocpr.com
In HPTLC analysis of asparagine, samples are spotted onto a stationary phase, typically a silica (B1680970) gel plate. nih.govtandfonline.com The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A common solvent system for separating amino acids is n-butanol:acetic acid:water. nih.gov After development, the separated amino acids are visualized by spraying with a reagent such as ninhydrin (B49086), which reacts with the amino acids to produce colored spots. nih.govtandfonline.com
Quantification can be performed using a densitometer, which measures the intensity of the spots. HPTLC has been successfully used to identify and quantify asparagine in various matrices, including plant extracts and animal tissues. tandfonline.comjocpr.com It has been noted that asparagine can have the same migration point (Rf value) as other amino acids like aspartic acid and glutamine in certain solvent systems, which may require multiple systems for verification. jocpr.com
Table 3: HPTLC Conditions for Asparagine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Silica gel plate | nih.gov |
| Mobile Phase | n-butanol:acetic acid:H₂O (5:4:1) | nih.gov |
| Detection Reagent | Ninhydrin | nih.govtandfonline.com |
| Application | Study of the conversion of L-asparagine into L-aspartic acid. | nih.gov |
| Observation | Used to identify the presence of asparagine in molluscan extracts. | jocpr.com |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and identification of asparagine and its salts. These methods provide information about the electronic structure and the functional groups present in the molecule.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While monomeric proteins without aromatic amino acids are generally expected to be optically silent above 250 nm, studies have shown that charged amino acids can exhibit significant absorption in this region. rsc.org
An aqueous solution of L-asparagine exhibits specific absorption peaks in the UV range. researchgate.net Studies have reported three absorption peaks for asparagine solution at 199 nm, 203 nm, and 268.6 nm. researchgate.net The lower cut-off wavelength for L-asparagine single crystals has been observed at 385 nm. researchgate.net Another study reported the cut-off wavelength for pure L-asparagine crystals to be 220 nm. ijtrd.com
A specific colorimetric assay for L-asparagine has been developed based on its reaction with ninhydrin. nih.gov When an aqueous L-asparagine solution is mixed with a dilute ethanolic ninhydrin solution at temperatures below 37°C, the mixture shows a maximum absorption at 340-350 nm. nih.gov This is distinct from other amino acids, which typically form Ruhemann's purple with absorption maxima at 405 and 570 nm. nih.gov This method provides a simple and specific way to quantify asparagine. nih.gov
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule, as different chemical bonds vibrate at characteristic frequencies. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to study the molecular structure of asparagine and its compounds. ijtrd.comresearchgate.netnih.gov
The IR spectrum of L-asparagine shows several characteristic absorption bands corresponding to its functional groups. nih.govresearchgate.net These vibrations provide a molecular fingerprint that can be used for identification and structural analysis. journal-spqeo.org.ua For instance, the spectrum of L-asparagine monohydrate shows peaks corresponding to O-H stretch of water, N-H vibrations, C-H bonding, and deformations of NH₃⁺, NH₂, and CH₂ groups. nih.gov The presence of a strong carboxyl asymmetric stretching peak and a weaker symmetric stretching peak is characteristic of free amino acids. researchgate.net Infrared multiple photon dissociation (IRMPD) spectroscopy, combined with quantum chemical calculations, has been used to study the gas-phase structures of asparagine complexes and proton-bound dimers, providing detailed insights into intramolecular and intermolecular interactions. acs.orgru.nlnih.gov
Table 4: Characteristic FTIR Peaks for L-Asparagine Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3378 | O-H stretch of water | nih.gov |
| 3115 | NH₃⁺ stretch | researchgate.net |
| 3102 | N-H vibration | nih.gov |
| 2924 | C-H bonding vibration | nih.gov |
| 1632 | Asymmetric NH₃⁺ deformation | nih.gov |
| 1579 | Asymmetric COO⁻ stretching | researchgate.net |
| 1522 | NH₂ bending vibration | nih.gov |
| 1428 | CH₂ deformation vibration | nih.gov |
| 1400 | Symmetric COO⁻ stretching | researchgate.net |
| 1306 | CH rocking vibration | nih.gov |
| 666 | COO⁻ bending vibration | researchgate.net |
Broader Research Implications and Emerging Applications of Asparagine Salts
Investigating Cellular Adaptation to Nutrient Availability through Asparagine Metabolism
Asparagine metabolism is intricately linked to cellular adaptation in response to nutrient availability, a focal point of extensive research, particularly in the context of cancer biology. Cells modulate their metabolic pathways to survive and proliferate under conditions of nutrient stress, and asparagine has been identified as a critical player in this adaptive response. mdpi.comresearchgate.netnih.gov
When cells experience a deficiency in amino acids, a stress response pathway known as the Amino Acid Response (AAR) is activated. frontiersin.orgphysiology.org This leads to the increased transcription of genes like asparagine synthetase (ASNS), which catalyzes the synthesis of asparagine from aspartate and glutamine. physiology.orgatlasgeneticsoncology.org This upregulation is a crucial adaptive mechanism to counteract nutrient deprivation. elifesciences.org The transcription factor ATF4 is a key mediator in this process, induced by both amino acid deprivation and endoplasmic reticulum stress, leading to increased ASNS expression. physiology.orgcabidigitallibrary.org Studies have shown that the human asparagine synthetase gene is regulated by nutrient-sensing response elements (NSREs) in its promoter region, which are activated during amino acid or glucose deprivation. nih.govnih.gov
In the context of cancer, many tumor cells exhibit a heightened dependence on certain nutrients. While some cancer cells, like those in acute lymphoblastic leukemia (ALL), lack sufficient ASNS activity and are dependent on external asparagine, many solid tumors can synthesize their own. mdpi.comfrontiersin.org However, even in these tumors, the demand for asparagine can outstrip the supply, making its metabolism a potential therapeutic target. researchgate.netnih.gov Research has demonstrated that depriving cancer cells of asparagine can trigger apoptosis. nih.gov Interestingly, asparagine supplementation has been shown to rescue cancer cells from apoptosis induced by glutamine starvation, highlighting its crucial role in adapting to metabolic stress. mdpi.comelifesciences.orgresearchgate.net This suggests that intracellular asparagine levels are a critical determinant of cell survival under nutrient-limited conditions. nih.govresearchgate.net
Furthermore, asparagine metabolism is connected to other significant cellular processes. For instance, the mTORC1 signaling pathway, a central regulator of cell growth, is stimulated by amino acid availability, including asparagine. researchgate.netelifesciences.org In response to asparagine depletion, cancer cells can also activate autophagy, a process of cellular self-digestion to maintain energy homeostasis. mdpi.com
Table 1: Key Factors in Cellular Adaptation to Nutrient Availability via Asparagine Metabolism
| Factor | Role in Asparagine Metabolism & Cellular Adaptation | Supporting Findings |
| Asparagine Synthetase (ASNS) | Catalyzes the synthesis of asparagine from aspartate and glutamine. atlasgeneticsoncology.org Its expression is upregulated in response to nutrient stress. physiology.orgelifesciences.org | Increased transcription of the ASNS gene is observed during amino acid or glucose deprivation. nih.govnih.gov |
| Amino Acid Response (AAR) | A cellular stress response pathway activated by amino acid deficiency, leading to increased ASNS transcription. frontiersin.orgphysiology.org | AAR is a key mechanism for adapting to nutrient-poor environments. cabidigitallibrary.org |
| ATF4 | A transcription factor that mediates the AAR and induces ASNS expression. physiology.orgcabidigitallibrary.org | ATF5, another transcription factor, also stimulates ASNS promoter activity. drugbank.com |
| Glutamine | A crucial precursor for the de novo synthesis of asparagine. researchgate.net | Asparagine supplementation can rescue cells from apoptosis caused by glutamine deprivation. mdpi.comelifesciences.org |
| mTORC1 Signaling | A key regulator of cell growth that is activated by amino acid availability, including asparagine. researchgate.netelifesciences.org | This pathway integrates nutrient signals to control cell proliferation. |
| Autophagy | A survival mechanism induced by asparagine depletion in cancer cells to maintain energy balance. mdpi.com | This highlights a cellular strategy to cope with the loss of a key nutrient. |
Carbon Dioxide Absorption Technologies Utilizing Asparagine Salt Solutions
Aqueous solutions of amino acid salts, including sodium L-asparaginate, are being investigated as promising solvents for post-combustion carbon dioxide (CO2) capture. dtu.dkbath.ac.ukmdpi.com This technology presents a potentially more environmentally friendly and efficient alternative to conventional amine-based solvents like monoethanolamine (MEA). dtu.dkco2-cato.org
The primary advantage of amino acid salt solutions lies in their favorable physicochemical properties. They exhibit low volatility, which minimizes solvent loss during the regeneration process, and are generally less toxic and more biodegradable than traditional amines. dtu.dkbath.ac.uk Furthermore, they have shown high stability against oxidative degradation, a common issue with amine-based solvents. dtu.dk The absorption of CO2 in these solutions occurs through chemical reactions with the amino acid salt, leading to the formation of carbamates and bicarbonates. semanticscholar.org
Research has demonstrated the potential of various amino acid salts for CO2 capture. For example, studies on potassium glycinate (B8599266) have shown CO2 absorption capacities comparable to MEA. dtu.dk Mixed amino acid salt solutions have also been explored, with a blend of glycine (B1666218), alanine, proline, and lysine (B10760008) showing a 19% higher CO2 absorption compared to the sum of the individual amino acids. acs.org While specific data on this compound is less abundant in the provided context, the general principles of CO2 absorption by amino acid salts are applicable. The reaction kinetics and absorption capacity are influenced by factors such as the concentration of the amino acid salt solution, temperature, and the partial pressure of CO2. utwente.nl
The process typically involves contacting the flue gas with the amino acid salt solution in an absorber, where CO2 is chemically bound. The rich solution is then heated in a stripper to release the captured CO2, regenerating the solvent for reuse. dtu.dk Some amino acid salt systems also offer the potential for precipitation of a CO2-containing solid, which could provide an alternative pathway for CO2 sequestration. utwente.nl
Table 2: Comparison of CO2 Absorption Performance of Different Amino Acid Salt Solutions
| Amino Acid Salt Solution | Key Findings | Reference |
| Potassium Glycinate (0.5 M) | CO2 loading capacity of 0.8 mol CO2/mol amine, similar to MEA. dtu.dk | dtu.dk |
| Mixed Amino Acid Salt (Glycine, Alanine, Proline, Lysine) | 19% higher CO2 absorption (0.91 mol CO2/mol amino acids) compared to the calculated sum of individual capacities. acs.org | acs.org |
| Sodium and Potassium Glycinate (0.1-1.5 M) | Potassium glycinate solutions showed approximately 1.4 times better CO2 absorption capacity than sodium glycinate at the highest concentration. um.edu.my | um.edu.my |
| Potassium L-Prolinate (0.5-3 mol∙dm-3) | The reaction order with respect to the amino acid was found to be between 1.40 and 1.44, indicating significant contributions from both L-prolinate and water to the zwitterion deprotonation. utwente.nl | utwente.nl |
Metal Chelation and Complex Formation with Asparagine Ligands
Asparagine, with its amino, carboxyl, and amide functional groups, has the capacity to act as a ligand, binding to metal ions to form coordination complexes. tandfonline.combanglajol.info This ability to chelate metals is a significant aspect of its chemical behavior and has implications in various biological and chemical systems.
Studies have demonstrated the formation of complexes between asparagine and a range of metal ions, including copper(II), zinc(II), cadmium(II), lead(II), cobalt(II), and nickel(II). tandfonline.combanglajol.inforesearchgate.net The formation and stability of these complexes are influenced by factors such as pH and the nature of the metal ion. tandfonline.com For instance, in a study of cadmium(II), lead(II), and zinc(II) complexes with asparagine, the formation of various species with different stoichiometries (e.g., ML, ML2, ML3) was observed, with their stability constants being determined. tandfonline.com
The coordination of the metal ion with the asparagine ligand can occur through different atoms. In bis(L-asparaginato)metal(II) complexes, the metal ion is often hexa-coordinated by the oxygen anion of the carboxylate group, the nitrogen atom of the amino group, and the oxygen atom of the side chain carboxamide group from two asparagine molecules. banglajol.info The formation of these complexes can be characterized using various analytical techniques, including infrared and ultraviolet-visible spectroscopy, magnetic susceptibility measurements, and thermal analysis. banglajol.inforesearchgate.net
The ability of asparagine to form complexes with metal ions is relevant in the context of understanding the role of metal ions in biological systems and for the development of new materials. For example, the interaction of metal ions with amino acids is crucial for the function of many enzymes and proteins. nih.gov Furthermore, metal-amino acid complexes are being explored for their potential applications, such as in the design of synthetic receptors for sensing metal ions. nih.gov The chelation of metals by asparagine residues in proteins can also influence protein structure and aggregation, which is a factor in some neurodegenerative diseases. nih.gov
Table 4: Metal Complex Formation with Asparagine Ligands
| Metal Ion | Complex Formula/Species | Key Findings | Reference |
| Cadmium(II) | CdL, CdL2, CdL3 | Stability constants (log β) determined to be 3.05, 5.40, and 6.15, respectively. tandfonline.com | tandfonline.com |
| Zinc(II) | ZnL, ZnL2, ZnL3 | Stability constants (log β) determined to be 4.43, 7.95, and 9.35, respectively. tandfonline.com | tandfonline.com |
| Lead(II) | PbL, PbL2, PbHL, PbH2L2 | Forms both simple and protonated complexes. tandfonline.com | tandfonline.com |
| Copper(II) | [Cu(L-asparaginato)2] | The metal ion is hexa-coordinated by the carboxylate oxygen, amino nitrogen, and amide oxygen. banglajol.info | banglajol.info |
| Cobalt(II) | [Co(urea)(asparagine)(H2O)2]Cl | An octahedral complex formed with urea (B33335) and asparagine as mixed ligands. researchgate.netredalyc.org | researchgate.netredalyc.org |
| Nickel(II) | [Ni(urea)(asparagine)(H2O)n]Cl | An octahedral complex formed with urea and asparagine as mixed ligands. researchgate.netredalyc.org | researchgate.netredalyc.org |
Q & A
Q. What experimental models are most suitable for studying the biochemical effects of Sodium L-asparaginate?
this compound is often studied in in vivo animal models (e.g., broiler chickens) to assess its role in mineral absorption and tissue development. For example, histological analyses of bone and muscle tissues in poultry have demonstrated its efficacy in enhancing osteohistogenesis and muscle quality when used as a chelated mineral premix . In vitro enzymatic assays, such as those measuring substrate specificity of L-asparaginate-dependent enzymes, are also critical. For instance, recombinant enzymes like Undec1A show high activity (88.97% relative activity) on L-asparaginate under pH 7.0 and 35°C conditions .
Q. How do researchers ensure reproducibility in synthesizing this compound for controlled studies?
Key steps include:
- Standardization of chelation protocols : Adjusting pH, temperature, and molar ratios during synthesis to ensure consistent ligand-metal binding.
- Quality validation : Using techniques like HPLC or spectrophotometry to confirm purity (>98% as per reagent-grade standards) and structural integrity .
- Documentation of variables : Reporting synthesis conditions (e.g., hydration states, crystallization methods) to enable replication .
Q. What are the primary biochemical pathways influenced by this compound?
this compound acts as a chelating agent for micronutrients (e.g., Fe, Zn), enhancing their bioavailability in metabolic processes. It also participates in enzymatic decarboxylation reactions, as shown in studies where L-asparaginate served as a substrate for cysteine sulfinic acid decarboxylases, producing β-alanine derivatives critical for taurine biosynthesis .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in mineral absorption be resolved?
Q. How can researchers enhance the translatability of preclinical findings on this compound?
- Cross-disciplinary validation : Collaborate with pharmacologists and material scientists to assess biocompatibility and toxicity.
- Clinical correlation : Compare preclinical data with human biomarker studies (e.g., serum mineral levels post-supplementation).
- Open data sharing : Deposit raw datasets in repositories like Zenodo to facilitate meta-research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
